3,3-Dimethyl-2-phenylmorpholine

Vue d'ensemble

Description

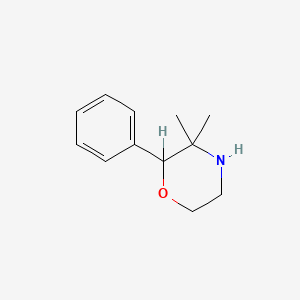

3,3-Dimethyl-2-phenylmorpholine is a heterocyclic organic compound that belongs to the morpholine family. It features a morpholine ring substituted with two methyl groups at the 3-position and a phenyl group at the 2-position.

Mécanisme D'action

Target of Action

3,3-Dimethyl-2-phenylmorpholine is a derivative of phenylmorpholine . Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors .

Mode of Action

Based on the known actions of similar compounds, it likely interacts with its targets (monoamine neurotransmitters and serotonin receptors) to produce changes in the central nervous system . This interaction could potentially lead to an increase in the release of these neurotransmitters, resulting in stimulant effects .

Biochemical Pathways

Given its potential role as a monoamine neurotransmitter releaser and serotonin receptor agonist, it may influence pathways related to these neurotransmitters . These pathways play crucial roles in mood regulation, arousal, and other cognitive functions.

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

Based on the known effects of similar compounds, it likely results in increased levels of monoamine neurotransmitters and activation of serotonin receptors . This could potentially lead to changes in mood, arousal, and other cognitive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs. It’s important to note that factors such as temperature, humidity, and individual health status can potentially affect the pharmacokinetics and pharmacodynamics of many drugs .

Analyse Biochimique

Biochemical Properties

3,3-Dimethyl-2-phenylmorpholine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with various enzymes and proteins, including monoamine oxidase and catechol-O-methyltransferase. These interactions lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound also binds to monoamine transporters, promoting the release of these neurotransmitters into the synaptic cleft .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by increasing the availability of neurotransmitters, which in turn affects gene expression and cellular metabolism. In neuronal cells, the compound enhances synaptic transmission and promotes neuroplasticity. Additionally, it has been observed to modulate the activity of various ion channels, further influencing cellular excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their reuptake function and leading to an accumulation of neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter signaling. The compound also inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters. These combined actions enhance neurotransmitter availability and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in neurotransmitter levels, with potential implications for neuroplasticity and cognitive function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits stimulant effects, enhancing locomotor activity and cognitive performance. At higher doses, it can induce adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with monoamine oxidase and catechol-O-methyltransferase, influencing neurotransmitter levels. The compound also affects metabolic flux, altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. The compound exhibits a high affinity for neuronal tissues, where it exerts its pharmacological effects. Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in synaptic vesicles and cytoplasmic compartments of neuronal cells. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of the compound influences its efficacy in modulating neurotransmitter release and signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-phenylmorpholine typically involves the reaction of 2-phenylmorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Dimethyl-2-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

3,3-Dimethyl-2-phenylmorpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Industry: Utilized in the development of materials with specific chemical properties.

Comparaison Avec Des Composés Similaires

- 2-Phenylmorpholine

- 3,4-Dimethyl-2-phenylmorpholine

- 2-Phenyl-3-methylmorpholine

- 2-Phenyl-5-methylmorpholine

Comparison: 3,3-Dimethyl-2-phenylmorpholine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other phenylmorpholine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Activité Biologique

3,3-Dimethyl-2-phenylmorpholine (DMPM) is a morpholine derivative with significant biological activity, particularly in the modulation of neurotransmitter systems. This article explores its mechanisms of action, pharmacokinetics, and potential applications in medicine and research.

Target Interaction

DMPM primarily functions as a releaser of monoamine neurotransmitters and acts as an agonist at serotonin receptors. This interaction leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing synaptic transmission and neuroplasticity.

Biochemical Pathways

The compound's influence on neurotransmitter levels is attributed to its inhibition of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes responsible for neurotransmitter degradation. By inhibiting these enzymes, DMPM prolongs the action of neurotransmitters, which may have implications for treating mood disorders and cognitive impairments.

Pharmacokinetics

DMPM exhibits favorable pharmacokinetic properties similar to other compounds in its class:

- Absorption : Well-absorbed following administration.

- Distribution : Rapidly distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Cellular Effects

DMPM has profound effects on cellular processes:

- Neuronal Impact : Enhances synaptic transmission and promotes neuroplasticity in neuronal cells.

- Gene Expression : Influences gene expression related to neurodevelopment and stress response.

- Ion Channel Modulation : Alters the activity of various ion channels, affecting neuronal excitability.

Dosage Effects in Animal Models

Research has indicated that DMPM's effects vary significantly with dosage:

- Low Doses : Associated with stimulant effects, improving locomotor activity and cognitive performance.

- High Doses : Can lead to adverse effects such as hyperactivity, anxiety, and potential neurotoxicity. A narrow therapeutic window exists between beneficial and toxic doses.

Study 1: Neurotransmitter Release

A study demonstrated that DMPM significantly increased dopamine release in rat brain slices. The findings suggested that DMPM could be a potential candidate for treating conditions like Parkinson's disease due to its ability to enhance dopaminergic signaling.

Study 2: Cognitive Enhancement

In a controlled trial involving mice, DMPM administration improved performance in memory tasks. The results indicated that DMPM might enhance cognitive functions through its action on serotonin receptors, supporting its exploration as a cognitive enhancer.

Chemical Reactions Analysis

DMPM can undergo various chemical reactions:

- Oxidation : Converts to N-oxides using agents like potassium permanganate.

- Reduction : Yields secondary amines via lithium aluminum hydride.

- Substitution : Can occur at the phenyl ring or morpholine nitrogen under appropriate conditions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | N-oxides |

| Reduction | Lithium aluminum hydride | Secondary amines |

| Substitution | Alkyl halides/acyl chlorides | Alkylated/acylated derivatives |

Scientific Research Applications

DMPM is being investigated for various applications:

Propriétés

IUPAC Name |

3,3-dimethyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWYXLVYEOEEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906047 | |

| Record name | 3,3-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-66-7 | |

| Record name | Morpholine, 3,3-dimethyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.